Cas no 86-81-7 (3,4,5-Trimethoxybenzaldehyde)

3,4,5-Trimethoxybenzaldehyde structure
3,4,5-Trimethoxybenzaldehyde structure
상품 이름:3,4,5-Trimethoxybenzaldehyde
CAS 번호:86-81-7
MF:C10H12O4
메가와트:196.199883460999
MDL:MFCD00003364
CID:34391
PubChem ID:6858

3,4,5-Trimethoxybenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 3,4,5-Trimethoxybenzaldehyde
    • TMBA
    • 3,4,5-Trimethoxybenzaldeh
    • 3,4,5-Trimethoxybenz
    • 3.4.5-Trimethoxyphenylaldehyde
    • 3,4,5-(OMe)3-C6H2CHO
    • 3,4,5-tri-(OMe)-PhCHO
    • 3,4,5-tri-MeO-C6H2CHO
    • 3,4,5-trimethoxy-benzaldehyde
    • 3,4,5-tri-OMe-C6H3CHO
    • BENZALDEHYDE,3,4,5-TRIMETHOXY
    • EINECS 201-701-6
    • tri-o-methylgallaldehyde
    • NSC 16692
    • Benzaldehyde, 3,4,5-trimethoxy-
    • 3,4,5-trimethoxy benzaldehyde
    • BENZALDEHYDE,3,4,5-TRIMETHOXY-
    • WL86YD76N6
    • OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • NSC16692
    • PubChem8266
    • 3,5-Trimethoxybenzaldehyde
    • 3,4,5 trimethoxybenzaldehyde
    • KSC490M1D
    • 3,4,5 -trimethoxybenzaldehy
    • W-104057
    • Q15634093
    • 3,4,5,-trimethoxy benzaldehyde
    • FT-0675585
    • 3,4,5-Trimethoxybenzaldehyde, purum, >=98.0% (HPLC)
    • 3, 4, 5-trimethoxy-benzaldehyde
    • CHEMBL3577781
    • BBL007764
    • 3,4,5-trimethoxybenzaldehyd
    • SCHEMBL96635
    • AC-11732
    • Trimethoprim Intermediates
    • Z104472688
    • T0059
    • BRN 0395163
    • NSC-16692
    • PD002060
    • A841837
    • 86-81-7
    • 3,4,5 -trimethoxybenzaldehyde
    • STK498479
    • F3099-6595
    • CCG-231504
    • EN300-19082
    • 3, 4, 5-trimethoxybenzaldehyde
    • BCP30525
    • 4-08-00-02719 (Beilstein Handbook Reference)
    • LS-25170
    • MFCD00003364
    • SY010811
    • STR03224
    • 3,4,5-Trimethoxybenzoic Acid,(S)
    • DTXSID4058948
    • AKOS000118928
    • FT-0614154
    • InChI=1/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H
    • UNII-WL86YD76N6
    • NSC778227
    • 3,4,5,-trimethoxybenzaldehyde
    • AI3-36673
    • 3,4,5-Trimethoxybenzaldehyde, 98%
    • HY-W009886
    • FT-0675584
    • NSC-778227
    • AC7996
    • CS-W010602
    • CS-T-45540
    • 3,4,5-Trimethoxybenzaldehyde (ACI)
    • NS00039152
    • DB-056953
    • 3,4,5-Trimethoxy-benzaldehyde; NSC 16692;
    • MDL: MFCD00003364
    • 인치: 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
    • InChIKey: OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • 미소: O=CC1C=C(OC)C(OC)=C(OC)C=1
    • BRN: 0395163

계산된 속성

  • 정밀분자량: 196.07400
  • 동위원소 질량: 196.073559
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 169
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 토폴로지 분자 극성 표면적: 44.8
  • 표면전하: 0

실험적 성질

  • 색과 성상: 흰색에서 노란색 바늘 모양 결정
  • 밀도: 1.2166 (rough estimate)
  • 융해점: 75.0 to 78.0 deg-C
  • 비등점: 165°C/10mmHg(lit.)
  • 플래시 포인트: 163-165℃/10mm
  • 굴절률: 1.5550 (estimate)
  • 용해도: methanol: 0.1 g/mL, clear
  • 수용성: 미용성
  • PSA: 44.76000
  • LogP: 1.52490
  • 민감성: Air Sensitive

3,4,5-Trimethoxybenzaldehyde 보안 정보

3,4,5-Trimethoxybenzaldehyde 세관 데이터

  • 세관 번호:29124900
  • 세관 데이터:

    중국 세관 번호:

    2912499000

    개요:

    2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

    신고 요소:

    제품명,성분함량,용도,포름알데히드 외관

    요약:

    2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

3,4,5-Trimethoxybenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045187-1kg
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
1kg
¥1014.00 2024-07-28
TRC
T795635-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7
100g
$150.00 2023-05-17
eNovation Chemicals LLC
D630835-1kg
3,4,5-Trimethoxybenzaldehyde
86-81-7 97%
1kg
$350 2024-06-05
Enamine
EN300-19082-50.0g
3,4,5-trimethoxybenzaldehyde
86-81-7 95%
50.0g
$50.0 2023-07-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045187-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
25g
¥45 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37600-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7
25g
¥36.0 2021-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
25g
¥35.90 2023-09-19
MedChemExpress
HY-W009886-10mM*1mLinDMSO
3,4,5-Trimethoxybenzaldehyde
86-81-7 99.69%
10mM*1mLinDMSO
¥550 2022-05-18
TRC
T795635-5g
3,4,5-Trimethoxybenzaldehyde
86-81-7
5g
$ 52.00 2023-09-05
eNovation Chemicals LLC
D379824-500g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
500g
$255 2024-05-24

3,4,5-Trimethoxybenzaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
참조
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

합성회로 2

반응 조건
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
참조
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

합성회로 3

반응 조건
1.1 Reagents: Periodic acid (H5IO6) ,  1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) Solvents: 1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  1.5 h, 30 °C
참조
Highly efficient oxidation of organic halides to aldehydes and ketones with H5IO6 in ionic liquid [C12mim][FeCl4]
Hu, Yu Lin; et al, Catalysis Communications, 2010, 11(10), 923-927

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
참조
Rationally designed molecules for resurgence of cyanide mitigated cytochrome c oxidase activity
Kaur, Harpreet; et al, Bioorganic Chemistry, 2019, 82, 229-240

합성회로 5

반응 조건
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Pyridinium chlorochromate ;  2 h, 10 - 25 °C
참조
Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity
Srivastava, Ankita; et al, European Journal of Pharmaceutical Sciences, 2020, 154,

합성회로 6

반응 조건
1.1 Reagents: Cerium ammonium nitrate Solvents: Acetonitrile
참조
Lewis acid assisted permanganate oxidations
Lai, Sheng; et al, Tetrahedron, 2002, 58(49), 9879-9887

합성회로 7

반응 조건
1.1 Reagents: Iron(3+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, perchlorate (1:3) ,  Tetrafluoroboric acid Solvents: Acetonitrile ,  Water
참조
Convenient and mild dethioacetalization method using [Fe(bpy)3(ClO4)3.3H2O]
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3595-8

합성회로 8

반응 조건
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Benzene
참조
Selective regeneration of carbonyl compounds from aldoximes and ketoximes, catalyzed by FeCl3 and SeO2
Hangarge, R. V.; et al, Indian Journal of Chemistry, 2002, (6), 1302-1304

합성회로 9

반응 조건
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  25 min, 145 °C
참조
Microwave-assisted methylation of phenols with tetramethylammonium chloride in the presence of K2CO3 or Cs2CO3
Maras, Nenad; et al, Tetrahedron, 2008, 64(51), 11618-11624

합성회로 10

반응 조건
1.1 Reagents: Cetyltrimethylammonium tribromide Solvents: Dichloromethane
참조
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

합성회로 11

반응 조건
1.1 Catalysts: Iron chloride (FeCl3)
참조
Ferric chloride induced catalytic cleavage of oximes and hydrazones under solvent-free conditions
Bose, D. Subhas; et al, Indian Journal of Chemistry, 2001, (8), 719-721

합성회로 12

반응 조건
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
1.2 Reagents: Water
참조
A mild and versatile method for the oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds
Bose, D. Subhas; et al, Synlett, 1998, (9), 977-978

합성회로 13

반응 조건
1.1 Reagents: Oxygen Catalysts: Chloramine-T ,  Potassium osmate dihydrate Solvents: tert-Butanol ,  Water ;  25 min, rt
1.2 Reagents: Sodium sulfite ;  30 min, rt
참조
Osmium (VI) catalyzed chemoselective oxidation of allylic and benzylic alcohols
Devari, Shekaraiah; et al, Tetrahedron Letters, 2013, 54(48), 6407-6410

합성회로 14

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
참조
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

합성회로 15

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10; 3 h, 45 - 60 °C
참조
Improvement of the synthetic process of 3, 4, 5-trimethoxybenzaldehyde
Dai, Yong, Yancheng Gongxueyuan Xuebao, 2007, 20(4), 1-3

합성회로 16

반응 조건
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  15 min, rt
참조
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

합성회로 17

반응 조건
1.1 Catalysts: Ethanaminium, N,N,N-trimethyl-1-oxo-, (tribromide) Solvents: Dichloromethane
참조
A useful and convenient synthetic protocol for interconversion of carbonyl compounds to the corresponding 1,3-oxathiolanes and vice versa employing organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Tetrahedron Letters, 2002, 43(15), 2843-2846

합성회로 18

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 2145138-84-5 Solvents: Water ;  1 h, 70 °C
참조
Direct oxidation of alcohols catalysed by heterometallic complex [CuNi(bz)3(bpy)2]ClO4 to aldehydes and ketones mediated by hydrogen peroxide as a terminal oxidant
Asthana, Mrityunjaya; et al, Inorganica Chimica Acta, 2020, 502,

합성회로 19

반응 조건
1.1 Catalysts: Molybdenum oxide (MoO3) ,  Silica Solvents: Acetone ,  Water ;  51 min, 110 °C
참조
Protection and deprotection of acetals by using MoO3/SiO2
Bhosale, Rajesh; et al, Synthetic Communications, 2006, 36(5), 659-663

합성회로 20

반응 조건
1.1 Reagents: Sulfuric acid
참조
Efficient synthesis of 3,4,5-trimethoxybenzaldehyde via Reissert aldehyde synthesis
Schwartz, Alan, Journal of Organic Chemistry, 1982, 47(11), 2213-14

합성회로 21

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Water
참조
Rapid and selective regeneration of carbonyl compounds from their oximes under mild, neutral and solvent-free conditions
Bandgar, B. P.; et al, Organic Preparations and Procedures International, 2000, 32(4), 391-394

합성회로 22

반응 조건
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  6 h, 80 °C
참조
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

합성회로 23

반응 조건
1.1 Reagents: Acetic acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
참조
Facile oxidative cleavage of semicarbazones, tosylhydrazones and phenylhydrazones with Oxone
Bose, D. Subhas; et al, Indian Journal of Chemistry, 1999, (7), 835-836

합성회로 24

반응 조건
참조
An efficient synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin
Rao, Durvasula V.; et al, Synthesis, 1983, (4),

합성회로 25

반응 조건
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
참조
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

합성회로 26

반응 조건
1.1 Reagents: Vitride Solvents: Toluene ,  Morpholine
참조
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

합성회로 27

반응 조건
1.1 Reagents: Hydrazine Solvents: Water ;  reflux
1.2 Reagents: Ammonium hydroxide ,  Potassium ferricyanide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  rt
참조
Synthesis of aminoalkyl-substituted polymethoxychalcone derivatives and their antiproliferative activities against three human cancer cell lines
Chen, Mingxia; et al, Chemical Research in Chinese Universities, 2016, 32(5), 754-759

합성회로 28

반응 조건
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Vanadium oxide (V2O5) Solvents: 1-Butyl-4-methylpyridinium hexafluorophosphate ;  rt; 3 h, 50 °C
참조
Efficient and convenient oxidation of organic halides to aldehydes and ketones catalyzed by H5IO6/V2O5 in ionic liquid [bmpy][PF6]
Hu, Yu-Lin; et al, Journal of the Chinese Chemical Society (Taipei, 2010, 57(1), 28-33

합성회로 29

반응 조건
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: β-Cyclodextrin Solvents: Water ;  25 min, rt
참조
Facile deprotection of 1,3-oxathiolanes to carbonyl compounds with O-iodoxy benzoic acid (IBX) in the presence of β-cyclodextrin in water
Reddy, M. Somi; et al, Synthetic Communications, 2006, 36(24), 3771-3775

합성회로 30

반응 조건
1.1 Reagents: Potassium formate ,  Methyldicyclohexylamine Catalysts: Tetrabutylammonium iodide ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Bis(dibenzylideneacetone)palladium ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Acetonitrile ;  18 h, rt → 80 °C
참조
Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling
Korsager, Signe; et al, Journal of Organic Chemistry, 2013, 78(12), 6112-6120

합성회로 31

반응 조건
1.1 Catalysts: Antimony pentachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
참조
Antimony pentachloride-promoted regeneration of carbonyl compounds from oximes
Narsaiah, A. Venkat; et al, Synthesis, 2003, (12), 1881-1882

합성회로 32

반응 조건
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Carbon ,  Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ;  2 h, 80 °C
참조
Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen Atmosphere
Goksu, Haydar; et al, Scientific Reports, 2020, 10(1),

합성회로 33

반응 조건
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  3 h, 80 °C
참조
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; et al, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

합성회로 34

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system
Guo, Ying; et al, Research on Chemical Intermediates, 2015, 41(11), 8651-8664

합성회로 35

반응 조건
1.1 Reagents: Cobalt diacetate ,  Manganese diacetate ,  Oxygen
참조
The selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde
Kitajima, Nobumasa; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 1035-7

합성회로 36

반응 조건
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
참조
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

합성회로 37

반응 조건
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane
참조
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

합성회로 38

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water
참조
Rationally Designed Circularly Arranged Sextuple Molecule with Dimethoxyphenolic Tentacles for Ample Hunting of Cyanide
Singh, Palwinder ; et al, ACS Omega, 2018, 3(7), 8003-8008

3,4,5-Trimethoxybenzaldehyde Raw materials

3,4,5-Trimethoxybenzaldehyde Preparation Products

3,4,5-Trimethoxybenzaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
주문 번호:A1204113
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:52
가격 ($):165.0
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
주문 번호:sfd8519
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally

3,4,5-Trimethoxybenzaldehyde 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
1934767
순결:98%
재다:Company Customization
가격 ($):문의
Minglong (Xianning) Medicine Co., Ltd.
(CAS:86-81-7)3,4,5- trimethoxybenzaldehyde
ML 2024-10
순결:99%
재다:1G~1KG~25KG
가격 ($):문의